5-(Aminomethyl)pyrazin-2-ol dihydrochloride
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Overview
Description
5-(Aminomethyl)pyrazin-2-ol dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3O and a molecular weight of 198.05 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(Aminomethyl)pyrazin-2-ol dihydrochloride typically involves the reaction of pyrazin-2-ol with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-(Aminomethyl)pyrazin-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Aminomethyl)pyrazin-2-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrazin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
5-(Aminomethyl)pyrazin-2-ol dihydrochloride can be compared with other similar compounds, such as:
Pyrazin-2-ol: The parent compound, which lacks the aminomethyl group.
5-(Methylamino)pyrazin-2-ol: A derivative with a methyl group instead of an aminomethyl group.
5-(Hydroxymethyl)pyrazin-2-ol: A derivative with a hydroxymethyl group instead of an aminomethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H9Cl2N3O |
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Molecular Weight |
198.05 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-pyrazin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-1-4-2-8-5(9)3-7-4;;/h2-3H,1,6H2,(H,8,9);2*1H |
InChI Key |
JOGNZWQSHXVZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=O)N1)CN.Cl.Cl |
Origin of Product |
United States |
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